2-Methyl-1,4-cyclohexanediol
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Overview
Description
2-Methyl-1,4-cyclohexanediol is an organic compound with the molecular formula C7H14O2 It is a cyclohexane derivative with two hydroxyl groups positioned at the 1 and 4 locations, and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,4-cyclohexanediol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-methyl-1,4-cyclohexanedione using a suitable catalyst such as RANEY® nickel under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 2-methyl-1,4-cyclohexanedione using sodium borohydride in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation method due to its efficiency and scalability. The use of RANEY® nickel as a catalyst is preferred for its high activity and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,4-cyclohexanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
2-Methyl-1,4-cyclohexanediol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1,4-cyclohexanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biomolecules, influencing their structure and function . Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 1,4-Cyclohexanediol
- 2-Methyl-1,3-cyclohexanediol
- 1,2-Cyclohexanediol
- 1,4-Cyclohexanedione
Comparison: 2-Methyl-1,4-cyclohexanediol is unique due to the presence of the methyl group at the 2 position, which influences its chemical reactivity and physical properties. Compared to 1,4-cyclohexanediol, the methyl group in this compound provides steric hindrance, affecting its interactions with other molecules . This structural difference can lead to variations in its reactivity and applications in different fields .
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-methylcyclohexane-1,4-diol |
InChI |
InChI=1S/C7H14O2/c1-5-4-6(8)2-3-7(5)9/h5-9H,2-4H2,1H3 |
InChI Key |
LYZMKCWNBRTLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1O)O |
Origin of Product |
United States |
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